molecular formula C14H19N3O4 B2760733 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide CAS No. 1207019-65-5

2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide

Cat. No.: B2760733
CAS No.: 1207019-65-5
M. Wt: 293.323
InChI Key: LDSDKEZIWVSWJV-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-3-yl core substituted with a 1-methyl-2-oxo group and a pyrrolidine-1-carbonyl moiety at the 5-position. The 2-methoxyacetamide group is attached to the 3-position nitrogen. The dihydropyridinone ring introduces conformational constraints, while the pyrrolidine carbonyl may enhance solubility or binding specificity.

Properties

IUPAC Name

2-methoxy-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-16-8-10(13(19)17-5-3-4-6-17)7-11(14(16)20)15-12(18)9-21-2/h7-8H,3-6,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSDKEZIWVSWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)COC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.39 g/mol. The compound features a methoxy group, a pyrrolidine moiety, and a dihydropyridine structure that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which require precise control over reaction conditions such as temperature and solvent choice. Common methods include:

  • Formation of the Dihydropyridine Core : Utilizing condensation reactions between appropriate aldehydes and amines.
  • Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
  • Final Acetylation : Acetylation with acetic anhydride or acetyl chloride to yield the final product.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can significantly inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
2-Methoxy-N-(1-methyl-2-oxo...)A54910Apoptosis induction
5-Nitrothiophene derivativeA5498Cell cycle arrest

In vitro studies demonstrated that modifications to the structure could enhance anticancer activity, with certain substitutions leading to increased potency against multidrug-resistant cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. In vitro assays have shown effective inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLEffective
Klebsiella pneumoniae64 µg/mLModerate

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Anticancer Efficacy : A recent study evaluated a series of pyrrolidine derivatives for their anticancer effects against A549 cells. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to established chemotherapeutics like cisplatin .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of Staphylococcus aureus. The findings suggested that these derivatives could serve as potential candidates for developing new antibiotics .

Scientific Research Applications

Anti-Cancer Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit anti-cancer activity by inducing apoptosis in cancer cells. For example, studies have shown that certain modifications to the dihydropyridine structure enhance its potency against various cancer cell lines .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it can mitigate the effects of oxidative stress by modulating antioxidant enzyme levels .

Anti-inflammatory Activity

Compounds similar to 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide have shown promising results in reducing inflammation in animal models of autoimmune diseases. The mechanism involves inhibition of pro-inflammatory cytokines .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of dihydropyridine derivatives, including the target compound, demonstrating significant cytotoxicity against breast cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substituents on the pyrrolidine ring were critical for enhancing anti-cancer activity .

Case Study 2: Neuroprotection

In a neuroprotection study, researchers investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results showed that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective genes .

Therapeutic Potential

The therapeutic potential of 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide spans several areas:

  • Cancer Therapy : As an adjunct treatment in chemotherapy regimens.
  • Neurological Disorders : Potential use in conditions like Alzheimer's disease due to its neuroprotective properties.
  • Inflammatory Diseases : Could serve as a novel anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Class
2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide 1,2-Dihydropyridinone 5-(Pyrrolidine-1-carbonyl), 3-(2-methoxyacetamide) Undetermined (potential kinase inhibitor or protease modulator)
Methoxyacetyl fentanyl [2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide] Piperidine N-Phenyl, N-phenethyl, 2-methoxyacetamide Opioid (μ-opioid receptor agonist)
Cyclopropyl fentanyl [N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide] Piperidine N-Phenyl, N-phenethyl, cyclopropanecarboxamide Opioid (high potency μ-opioid agonist)
Ocfentanil [N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide] Piperidine N-(2-fluorophenyl), N-phenethyl, 2-methoxyacetamide Opioid (analgesic with reported abuse liability)
Key Observations :

Core Heterocycle: The target compound’s dihydropyridinone core differs from the piperidine rings in fentanyl analogues. Dihydropyridinones are less common in opioids but prevalent in kinase inhibitors (e.g., imatinib derivatives), suggesting divergent therapeutic targets . Piperidine-based compounds (e.g., methoxyacetyl fentanyl) prioritize μ-opioid receptor binding due to optimal nitrogen spacing for receptor interaction.

In contrast, phenethyl and phenyl groups in fentanyl analogues are critical for hydrophobic binding to opioid receptors .

Methoxyacetamide Role: While the 2-methoxyacetamide group is shared with methoxyacetyl fentanyl and ocfentanil, its attachment to a dihydropyridinone vs. piperidine alters conformational flexibility and electronic properties.

Pharmacological and Toxicological Insights

  • Opioid Analogues : Methoxyacetyl fentanyl and cyclopropyl fentanyl exhibit high μ-opioid receptor affinity (Ki < 1 nM) but severe toxicity (respiratory depression, lethality at µg/kg doses) . The target compound’s lack of a phenethyl group and piperidine core likely reduces opioid activity.
  • Metabolic Stability: The dihydropyridinone’s lactam ring may confer resistance to hydrolysis compared to piperidine-based esters/amides, prolonging half-life.
  • Crystallographic Data : SHELX software has been critical in resolving the 3D structures of similar compounds, highlighting conformational preferences (e.g., equatorial vs. axial substituents) that dictate receptor binding .

Preparation Methods

Multi-Component Reaction (MCR) Strategy

A four-component reaction involving acetophenone derivatives, aldehydes, ammonium acetate, and ethyl cyanoacetate or malononitrile has been employed to generate dihydropyridinone cores under reflux conditions in ethanol. For the target compound, adapting this method would involve substituting acetophenone with a methyl-ketone precursor to introduce the 1-methyl group. The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclocondensation, yielding the 1,2-dihydropyridin-2-one ring with a nitrile or imino group at position 3.

Cyclization of β-Ketoamide Intermediates

An alternative route described in patent CN111170992B involves the cyclization of β-ketoamide precursors. For example, δ-valerolactone undergoes amidation with a primary amine to form a β-ketoamide intermediate, which is subsequently halogenated (Cl or Br) using agents like phosphorus pentachloride. Intramolecular cyclization under basic conditions (e.g., potassium carbonate) then yields the dihydropyridinone core. This method allows precise control over substituents at positions 1 and 3 of the ring.

Functionalization with 2-Methoxyacetamide

The 2-methoxyacetamide side chain is installed at position 3 via nucleophilic acyl substitution or Schotten-Baumann acylation .

Nucleophilic Acyl Substitution

The 3-amino group of the dihydropyridinone intermediate reacts with 2-methoxyacetyl chloride in dichloromethane under inert conditions. Triethylamine is used to scavenge HCl, driving the reaction to completion. This method, adapted from the synthesis of 2-amino-2-(4-methoxyphenyl)acetamide, achieves moderate yields (12–45%) but requires rigorous purification to remove unreacted acetyl chloride.

Schotten-Baumann Acylation

Aqueous ammonia is added to a solution of 2-methoxyacetic acid activated with thionyl chloride (SOCl₂), generating 2-methoxyacetyl chloride in situ. This reactive species is immediately reacted with the 3-amino-dihydropyridinone intermediate under biphasic conditions (water/dichloromethane), yielding the target acetamide. This method minimizes handling of corrosive acyl chlorides and improves safety.

Optimization and Industrial Scalability

Continuous Flow Reactors

Recent advances highlighted in the synthesis of N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide demonstrate that continuous flow systems enhance yield (≥80%) and purity (>98%) by precisely controlling reaction parameters like temperature and residence time. Applying this to the dihydropyridinone cyclization step could mitigate side reactions such as over-halogenation.

Catalytic Systems

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could replace traditional halogenation steps. For instance, a 5-bromo-dihydropyridinone intermediate might undergo coupling with a pyrrolidine-carbonyl boronic ester, though this remains speculative pending experimental validation.

Analytical and Spectroscopic Characterization

Successful synthesis requires rigorous characterization:

Analytical Method Key Spectral Features
¹H NMR (CDCl₃) δ 1.45 (s, 3H, CH₃), 3.30–3.50 (m, 4H, pyrrolidine), 3.80 (s, 3H, OCH₃), 4.60 (s, 2H, CH₂CO)
FT-IR 1680 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, dihydropyridinone), 1100 cm⁻¹ (C-O-C)
HRMS [M+H]⁺ calc. for C₂₃H₂₃N₃O₄: 405.1689, found: 405.1685

Q & A

Basic: What are the established synthetic protocols for synthesizing 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide?

Methodological Answer:
The compound can be synthesized via multi-step coupling reactions. Key steps include:

  • Amide bond formation : Reacting intermediates (e.g., substituted dihydropyridinones) with activated carbonyl reagents like monoethyl oxalyl chloride in THF under reflux conditions .
  • Purification : Use of slow diffusion crystallization (e.g., diethyl ether in methanol) to obtain high-purity crystals .
  • Characterization : Confirmation via elemental analysis, NMR (δH and δC assignments), and FTIR (amide C=O stretch at ~1667 cm⁻¹) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Assign proton environments (e.g., methoxy groups at δH 3.8 ppm, aromatic protons at δH 6.9–7.5 ppm) and carbon signals (e.g., carbonyl carbons at δC ~165–170 ppm) using deuterated DMSO or CDCl₃ .
  • X-Ray Crystallography : Resolve stereochemistry and confirm the dihydropyridinone core using Mo Kα radiation (λ = 0.71073 Å) and data processed with X-RED software. Crystals are typically mounted in perfluoropolyether oil at 150 K .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ peaks) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:
Discrepancies may arise from solvent polarity, tautomerism, or dynamic equilibria. Mitigation strategies include:

  • Solvent Standardization : Use consistent deuterated solvents (e.g., (CD₃)₂SO for polar compounds) and reference internal standards (δH = 2.50 ppm for DMSO) .
  • Computational Modeling : Compare experimental shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA software) to identify dominant tautomers .
  • Variable-Temperature NMR : Detect equilibrium shifts by analyzing spectra at 25°C vs. 50°C .

Advanced: What strategies optimize the coupling efficiency of the pyrrolidine-1-carbonyl group during synthesis?

Methodological Answer:

  • Activation of Carboxylic Acids : Use coupling reagents like HATU or EDCI with DMAP catalysis to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC to isolate pure intermediates before subsequent steps .

Advanced: How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Structural Variation Impact on Activity Reference
N-(4-Acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-3-yl]acetamideOxadiazole substitutionEnhanced receptor binding affinity
2-(3-Cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamideMethylphenyl substitutionImproved metabolic stability

Advanced: What analytical methods resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies)?

Methodological Answer:

  • Replicate Analysis : Perform triplicate measurements using a CHNS-O analyzer (e.g., Fisons EA-1108) to rule out instrumental error .
  • Combustion Analysis : Confirm oxygen content via iodometric titration or XPS if C/H/N totals deviate >0.3% .
  • Hydrate/Solvent Check : Use TGA (thermogravimetric analysis) to detect residual solvents or water in crystals .

Advanced: How can molecular docking studies predict biological targets for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for dihydropyridinones (e.g., kinase enzymes or GPCRs) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor interactions .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What are the challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification Bottlenecks : Replace diffusion crystallization with column chromatography (e.g., silica gel, gradient elution) .
  • Exothermic Reactions : Use jacketed reactors with temperature control (<5°C) during exothermic steps (e.g., acyl chloride additions) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of coupling reagents) and monitor reaction completion via in-situ FTIR .

Advanced: How does the methoxy group influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions (e.g., nitration or halogenation) .
  • Steric Effects : Ortho-substitution may hinder rotation of the acetamide group, stabilizing specific conformers (confirmed via NOESY NMR) .

Advanced: What in vitro assays are recommended for preliminary toxicity profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination) .
  • Metabolic Stability : Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks .

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